

Application Note: HR68 in Organoid Culture Systems

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Compound of Interest

Compound Name: HR68

Cat. No.: B15549220

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Introduction

HR68 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 β (GSK-3 β). GSK-3 β is a key intracellular kinase that plays a pivotal role in the canonical Wnt signaling pathway. In the absence of Wnt ligands, GSK-3 β phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 β by **HR68** prevents β -catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β -catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are critical for stem cell self-renewal and proliferation. Due to its mechanism of action, **HR68** is a valuable tool for the robust expansion and maintenance of various organoid models, particularly those reliant on active Wnt signaling for their growth and development.

Mechanism of Action

HR68 acts as an ATP-competitive inhibitor of GSK-3 β . By binding to the ATP-binding pocket of the enzyme, **HR68** prevents the phosphorylation of downstream substrates, most notably β -catenin. This leads to the stabilization and nuclear accumulation of β -catenin, thereby activating the canonical Wnt signaling pathway. The activation of this pathway is essential for maintaining the stem cell niche in many tissues, including the intestine, and is a fundamental requirement for the successful in vitro culture and expansion of organoids derived from these tissues.

Quantitative Data Presentation

The following tables summarize the dose-dependent effects of **HR68** on the growth and proliferation of human intestinal organoids, based on representative data from studies using GSK-3 β inhibitors.[\[1\]](#)[\[2\]](#)[\[3\]](#)

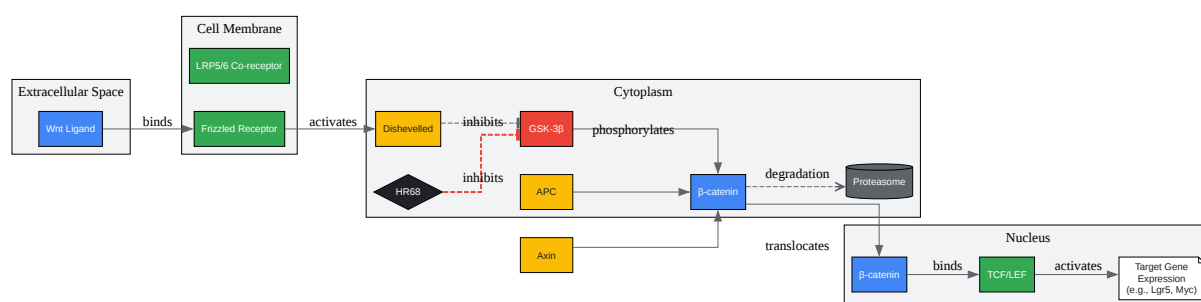
Table 1: Effect of **HR68** on Human Intestinal Organoid Size

HR68 Concentration (μ M)	Average Organoid Diameter (μ m) \pm SD (Day 7)	Fold Change vs. Control
0 (Control)	150 \pm 25	1.0
1	275 \pm 40	1.83
3	350 \pm 50	2.33
10	120 \pm 30	0.80

Table 2: Effect of **HR68** on Cell Proliferation in Human Intestinal Organoids

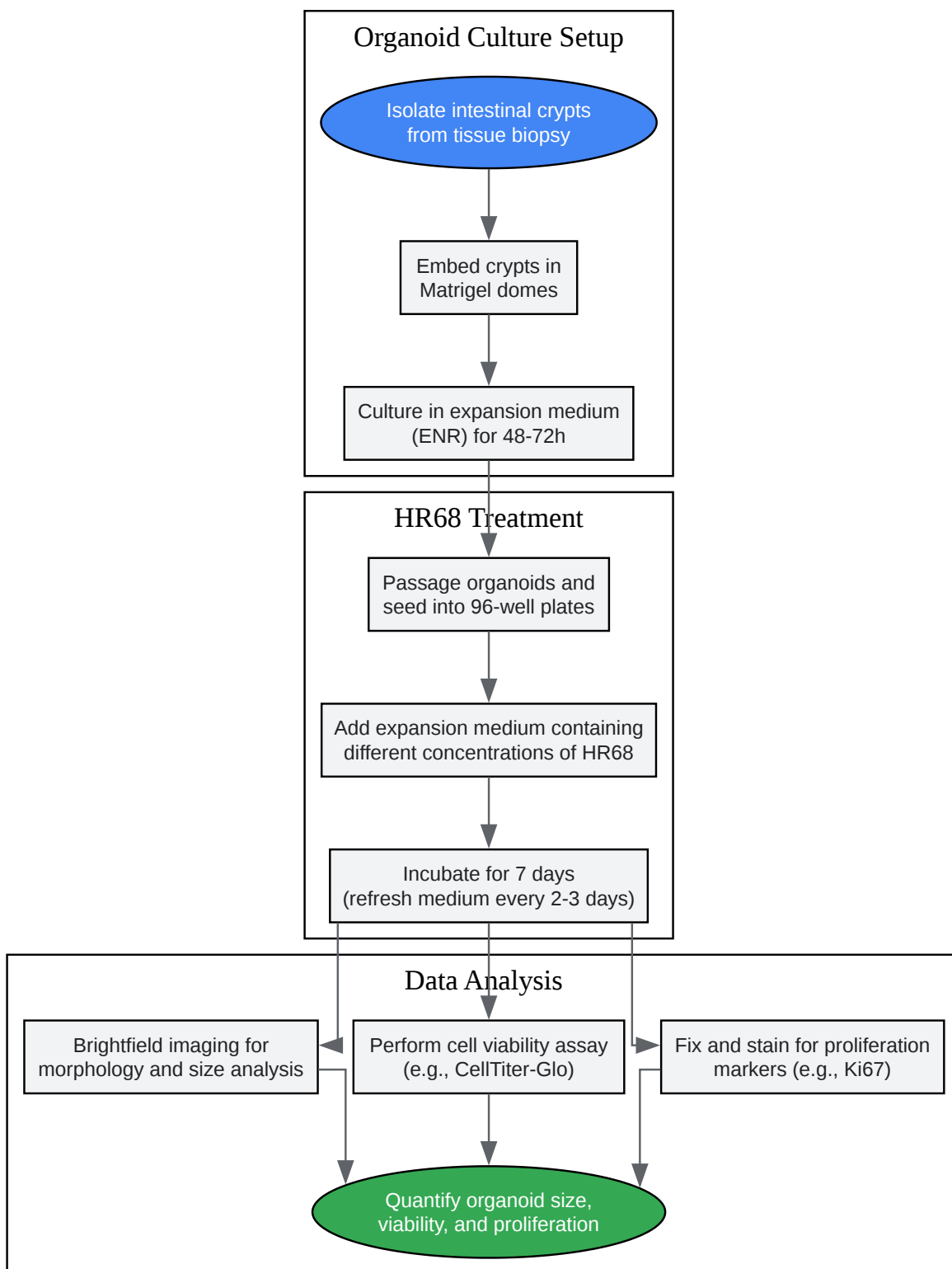
HR68 Concentration (μ M)	Percentage of Ki67+ Cells \pm SD (Day 7)	Fold Change vs. Control
0 (Control)	30 \pm 5%	1.0
1	55 \pm 8%	1.83
3	65 \pm 10%	2.17
10	20 \pm 6%	0.67

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Wnt signaling pathway with **HR68** inhibition of GSK-3β.



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Caption: Experimental workflow for evaluating **HR68** in organoids.

Experimental Protocols

Protocol 1: Evaluation of **HR68** on the Growth and Proliferation of Human Intestinal Organoids

This protocol describes a method to assess the dose-dependent effects of **HR68** on the growth and viability of human intestinal organoids.

Materials:

- Human intestinal organoid culture (established from patient biopsies or iPSCs)
- Basement membrane matrix (e.g., Matrigel)
- Intestinal Organoid Expansion Medium (Advanced DMEM/F12, 1x N2 supplement, 1x B27 supplement, 10 mM HEPES, 1x Glutamax, 100 U/mL Penicillin-Streptomycin, 50 ng/mL human EGF, 100 ng/mL Noggin, 500 ng/mL R-spondin1)
- **HR68** (stock solution in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Phosphate-buffered saline (PBS), ice-cold
- Cell recovery solution (e.g., Corning Cell Recovery Solution)
- 96-well clear bottom, black-walled tissue culture plates
- Reagents for immunofluorescence staining (4% paraformaldehyde, permeabilization buffer, blocking buffer, primary antibody against Ki67, fluorescently labeled secondary antibody, DAPI)

Procedure:

- Organoid Culture and Passaging:
 - Culture human intestinal organoids in Matrigel domes in a 24-well plate with Intestinal Organoid Expansion Medium.

- Harvest established organoids (typically 7-10 days post-passaging) by adding ice-cold cell recovery solution to depolymerize the Matrigel.
- Mechanically dissociate the organoids into smaller fragments by pipetting.
- Centrifuge the organoid fragments and resuspend the pellet in fresh, liquid Matrigel on ice.
- Seeding Organoids for the Assay:
 - Dispense 10 μ L droplets of the organoid-Matrigel suspension into the center of the wells of a pre-warmed 96-well plate.
 - Invert the plate and incubate at 37°C for 15-20 minutes to solidify the Matrigel domes.
 - Carefully add 100 μ L of pre-warmed Intestinal Organoid Expansion Medium to each well.
- **HR68** Treatment:
 - Prepare serial dilutions of **HR68** in Intestinal Organoid Expansion Medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 3, 10, 30 μ M). Include a vehicle control (DMSO) at the same concentration as the highest **HR68** dose.
 - After 24 hours of seeding, carefully remove the existing medium and replace it with 100 μ L of the medium containing the different concentrations of **HR68**.
 - Culture the organoids for 7 days, replacing the medium with freshly prepared **HR68**-containing medium every 2-3 days.
- Data Collection and Analysis:
 - Morphology and Size Analysis:
 - On day 7, capture brightfield images of the organoids in each well using an inverted microscope.
 - Using image analysis software (e.g., ImageJ), measure the diameter of at least 20 representative organoids per condition.

- Calculate the average organoid size for each **HR68** concentration.
- Cell Viability Assay:
 - On day 7, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).
 - Measure the luminescence using a plate reader.
 - Normalize the viability data to the vehicle control and plot the dose-response curve.
- Proliferation Analysis (Immunofluorescence):
 - On day 7, fix the organoids in the 96-well plate with 4% paraformaldehyde.
 - Permeabilize the organoids and block non-specific antibody binding.
 - Incubate with a primary antibody against the proliferation marker Ki67 overnight at 4°C.
 - Wash and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear counterstaining).
 - Image the stained organoids using a confocal or high-content imaging system.
 - Quantify the percentage of Ki67-positive cells relative to the total number of DAPI-stained nuclei.

Expected Outcomes:

- Low to moderate concentrations of **HR68** (e.g., 1-3 μ M) are expected to increase organoid size, viability, and the proportion of proliferating cells compared to the control.[\[1\]](#)[\[3\]](#)
- High concentrations of **HR68** (e.g., >10 μ M) may lead to a decrease in organoid size and viability, potentially due to off-target effects or hyper-activation of the Wnt pathway leading to differentiation or cell cycle arrest.[\[1\]](#)[\[3\]](#)
- The dose-response curves generated will allow for the determination of the optimal concentration of **HR68** for promoting organoid growth and for calculating the EC50 (half-

maximal effective concentration) and IC50 (half-maximal inhibitory concentration).

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References

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